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molecular formula C13H8ClN B1349252 4-(4-Chlorophenyl)benzonitrile CAS No. 57774-36-4

4-(4-Chlorophenyl)benzonitrile

Cat. No. B1349252
M. Wt: 213.66 g/mol
InChI Key: DVLCPRBAOHXYIQ-UHFFFAOYSA-N
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Patent
US06121480

Procedure details

4-chlorophenylmagnesium chloride (114 g, 18% solution in tetrahydrofuran) is added dropwise over seven hours to a refluxing solution of 4-bromobenzonitrile (20 g), palladium (II) chloride (0.78 g ) and triphenylphosphine (2.3 g) in tetrahydrofuran (100 ml). [HPLC: yield 75-79%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (1:1) (200 ml) and filtered. The aqueous phase is separated off, and the solvent removed by distillation. The crude product is recrystallised from isopropanol/ethanol to give 4'-chlorobiphenyl-4-carbonitrile as a solid, m.pt. 128-130° C. 1H NMR (CDCl3): 2.41(s,3H), 7.46(d,2H), 7.53(d,2H), 7.65(d,2H), 7.74(d,2H).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Cl)=[CH:4][CH:3]=1.Br[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.[Pd](Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Cl
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium (II) chloride
Quantity
0.78 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from isopropanol/ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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